molecular formula C19H21N3O4 B11562584 4-(4-hydroxy-3-methylphenyl)-N'-[(Z)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide

4-(4-hydroxy-3-methylphenyl)-N'-[(Z)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide

Cat. No.: B11562584
M. Wt: 355.4 g/mol
InChI Key: NFOQPLUAEDXXOA-NDENLUEZSA-N
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Description

4-(4-hydroxy-3-methylphenyl)-N’-[(Z)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3-methylphenyl)-N’-[(Z)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide typically involves the condensation of 4-hydroxy-3-methylbenzaldehyde with 4-methyl-3-nitrobenzaldehyde in the presence of butanehydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-3-methylphenyl)-N’-[(Z)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-oxo-3-methylphenyl)-N’-[(Z)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide.

    Reduction: Formation of 4-(4-hydroxy-3-methylphenyl)-N’-[(Z)-(4-methyl-3-aminophenyl)methylidene]butanehydrazide.

    Substitution: Formation of various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methylphenyl)-N’-[(Z)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methylbenzaldehyde
  • 4-methyl-3-nitrobenzaldehyde
  • Butanehydrazide

Uniqueness

4-(4-hydroxy-3-methylphenyl)-N’-[(Z)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methylphenyl)-N-[(Z)-(4-methyl-3-nitrophenyl)methylideneamino]butanamide

InChI

InChI=1S/C19H21N3O4/c1-13-6-7-16(11-17(13)22(25)26)12-20-21-19(24)5-3-4-15-8-9-18(23)14(2)10-15/h6-12,23H,3-5H2,1-2H3,(H,21,24)/b20-12-

InChI Key

NFOQPLUAEDXXOA-NDENLUEZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N\NC(=O)CCCC2=CC(=C(C=C2)O)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C=NNC(=O)CCCC2=CC(=C(C=C2)O)C)[N+](=O)[O-]

Origin of Product

United States

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